molecular formula C7H5NS3 B14316771 5-Amino-2H-1,3-benzodithiole-2-thione CAS No. 106089-74-1

5-Amino-2H-1,3-benzodithiole-2-thione

Katalognummer: B14316771
CAS-Nummer: 106089-74-1
Molekulargewicht: 199.3 g/mol
InChI-Schlüssel: RDGJUTHXLHHOGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2H-1,3-benzodithiole-2-thione is a chemical compound known for its unique structure and properties It belongs to the class of benzodithioles, which are characterized by a benzene ring fused with two sulfur atoms and a thione group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2H-1,3-benzodithiole-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation to form the desired compound. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-2H-1,3-benzodithiole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzodithiole derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-2H-1,3-benzodithiole-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Wirkmechanismus

The mechanism of action of 5-Amino-2H-1,3-benzodithiole-2-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their function and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

    1,3-Benzodithiole-2-thione: Shares a similar core structure but lacks the amino group.

    2-Mercaptobenzothiazole: Contains a similar thione group but with a different ring structure.

Uniqueness: 5-Amino-2H-1,3-benzodithiole-2-thione is unique due to the presence of both an amino group and a thione group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

106089-74-1

Molekularformel

C7H5NS3

Molekulargewicht

199.3 g/mol

IUPAC-Name

5-amino-1,3-benzodithiole-2-thione

InChI

InChI=1S/C7H5NS3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,8H2

InChI-Schlüssel

RDGJUTHXLHHOGW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1N)SC(=S)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.